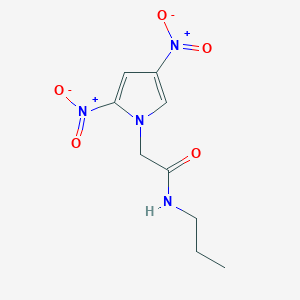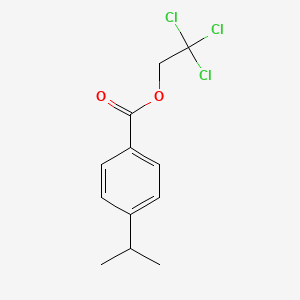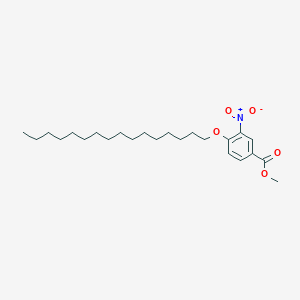
Methyl 4-hexadecoxy-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hexadecoxy-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxy group (-OCH3) and a long hexadecoxy chain (-OC16H33)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hexadecoxy-3-nitrobenzoate typically involves a multi-step processThe nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The etherification step involves the reaction of methyl 3-nitrobenzoate with hexadecanol in the presence of a strong acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-hexadecoxy-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The hexadecoxy chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 4-hexadecoxy-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hexadecoxybenzoic acid and other oxidized products.
科学的研究の応用
Methyl 4-hexadecoxy-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals and materials, such as surfactants and lubricants .
作用機序
The mechanism of action of Methyl 4-hexadecoxy-3-nitrobenzoate involves its interaction with biological membranes and proteins. The long hexadecoxy chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the long hexadecoxy chain, making it less hydrophobic.
Methyl 4-hydroxy-3-nitrobenzoate: Contains a hydroxyl group instead of the hexadecoxy chain, altering its solubility and reactivity.
Methyl 4-nitrobenzoate: Does not have the hexadecoxy chain, resulting in different physical and chemical properties
Uniqueness
Methyl 4-hexadecoxy-3-nitrobenzoate is unique due to its combination of a nitro group, a methoxy group, and a long hexadecoxy chain. This structure imparts distinct amphiphilic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are important.
特性
CAS番号 |
2497-64-5 |
|---|---|
分子式 |
C24H39NO5 |
分子量 |
421.6 g/mol |
IUPAC名 |
methyl 4-hexadecoxy-3-nitrobenzoate |
InChI |
InChI=1S/C24H39NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-23-18-17-21(24(26)29-2)20-22(23)25(27)28/h17-18,20H,3-16,19H2,1-2H3 |
InChIキー |
VWWJXTXDPRKWSS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
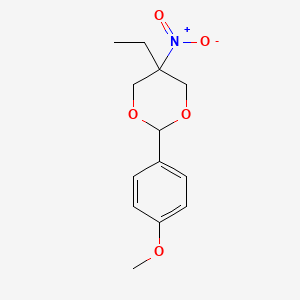
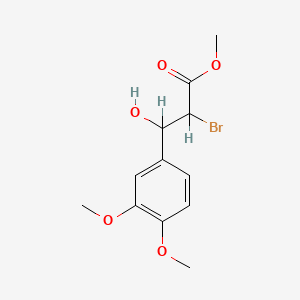
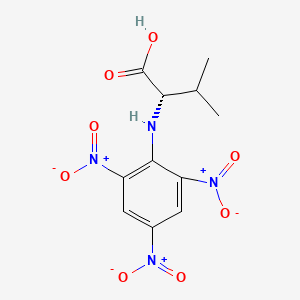
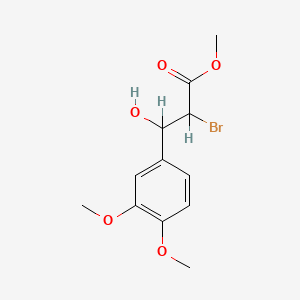

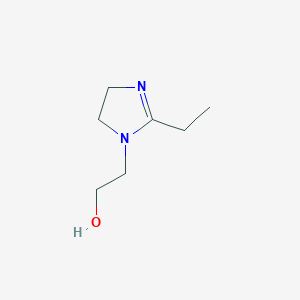

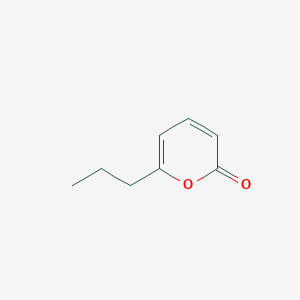
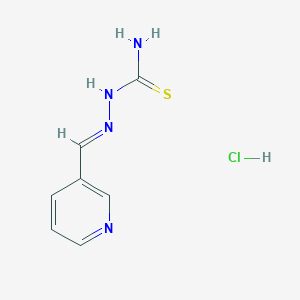
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)
